Lamivudine

Catalog No.
S532400
CAS No.
134678-17-4
M.F
C8H11N3O3S
M. Wt
229.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lamivudine

Using racemic or incorrect enantiomers of lamivudine compromises antiviral assays with high cytotoxicity and loss of potency. SMolecule provides enantiomerically pure lamivudine (CAS 134678-17-4), the active (-)-form, to ensure data integrity. • Stereochemical purity ≥98% e.e., validated for HIV-1 RT inhibition. • Consistent polymorphic Form II for reproducible solubility and flow in formulation research. • Ideal reference standard for antiviral screening; low cytotoxicity versus older NRTIs.

CAS Number

134678-17-4

Product Name

Lamivudine

IUPAC Name

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1

InChI Key

JTEGQNOMFQHVDC-NKWVEPMBSA-N

solubility

In water, 70,000 mg/L @ 20 °C
2.76e+00 g/L

Synonyms

2',3' Dideoxy 3' thiacytidine, 2',3'-Dideoxy-3'-thiacytidine, 3TC, BCH 189, BCH-189, BCH189, Epivir, GR-109714X, GR109714X, Lamivudine, Lamivudine, (2S-cis)-Isomer

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N

The exact mass of the compound Lamivudine is 229.0521 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 70 mg/mlin water, 70,000 mg/l @ 20 °c2.76e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760061. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Dideoxynucleosides - Zalcitabine. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antivirals for treatment of HIV infections, combinations, Antivirals for systemic use -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg, 500 mg

Lamivudine is a synthetic L-enantiomeric nucleoside analog of cytidine, functioning as a potent reverse transcriptase inhibitor. It is a cornerstone compound for in vitro and in vivo research targeting human immunodeficiency virus (HIV) and hepatitis B virus (HBV). [REFS-1, REFS-2] As a prodrug, it requires intracellular phosphorylation to its active triphosphate form, which then acts as a DNA chain terminator during viral replication. [3] For procurement, the critical attributes of Lamivudine are its high stereochemical purity and well-defined solid-state properties, which are essential for achieving reproducible results in antiviral assays and formulation development.

Research Fit

NRTI backbone for combination antiretroviral research
Oral bioavailability model context; reported activity in cell-based HIV-1 and HBV assays
Generic formulation may support procurement; bioequivalence review advised

Substituting Lamivudine, the specific (-)-enantiomer, with its (+)-enantiomer or a racemic mixture is infeasible for any research or development application. The compound's antiviral activity is stereospecific; the (-)-enantiomer is profoundly more potent against HIV-1 reverse transcriptase and significantly less cytotoxic than the (+)-enantiomer. [REFS-1, REFS-2] Procuring material with incorrect or mixed stereochemistry will lead to a drastic loss of efficacy and a substantial increase in cellular toxicity, rendering experimental results invalid and potentially damaging cell lines. Therefore, ensuring the procurement of the enantiomerically pure (-)-form (CAS 134678-17-4) is a primary checkpoint for data integrity and experimental success.

Substitution Risk

Lamivudine (3TC) Emtricitabine (FTC) may differ
Resistance evolution M184V emergence patterns reported distinct in TDF-containing regimens; may influence durability endpoint review
Antiviral potency context In vitro IC50 values differ; assay potency context may not transfer across NRTI comparators
Combination toxicity Dual-NRTI backbones (e.g., AZT/3TC vs TDF/FTC) show reported mitochondrial toxicity differences in pregnancy models

Critical Difference in Antiviral Potency and Cytotoxicity vs. (+)-Enantiomer

The biological activity of Lamivudine is almost exclusively confined to the (-)-enantiomer. In parallel studies using MT-4 cells, the (-)-enantiomer (Lamivudine) exhibited an anti-HIV-1 activity (EC50) of 0.009 μM, approximately 500-fold more potent than the (+)-enantiomer, which had an EC50 of 4.5 μM. [1] Furthermore, the (-)-enantiomer is markedly less cytotoxic, with a 50% inhibitory concentration (IC50) >100 μM in human peripheral blood mononuclear cells, whereas the (+)-enantiomer shows significantly higher toxicity with an IC50 of 1-10 μM. [1]

Evidence DimensionAnti-HIV-1 Potency (EC50) & Cytotoxicity (IC50)
Target Compound DataEC50 = 0.009 μM; IC50 > 100 μM
Comparator Or Baseline(+)-enantiomer: EC50 = 4.5 μM; IC50 = 1-10 μM
Quantified Difference~500x greater potency; >10x lower cytotoxicity
ConditionsIn vitro evaluation in MT-4 cells and human peripheral blood mononuclear cells against HIV-1.

This evidence mandates the procurement of the enantiomerically pure (-)-Lamivudine to ensure maximal therapeutic effect and minimal off-target toxicity in any experimental model.

M184V Resistance Prevalence
Reported
40.0% (3TC+TDF) vs 14.3% (FTC+TDF), P=0.01
Supports resistance evolution endpoint review
Context: HIV-1 B-subtype, TDF-containing regimen failure

Distinct Intracellular Pharmacokinetics Compared to Emtricitabine

While structurally similar, Lamivudine and Emtricitabine are not pharmacokinetically identical. The intracellular half-life of the active anabolite, lamivudine triphosphate (3TC-TP), is approximately 10.5 to 15.5 hours in HIV-infected cells. [REFS-1, REFS-2] This contrasts with the longer intracellular half-life of emtricitabine triphosphate (FTC-TP), which is approximately 39 hours. [2] Although a longer half-life can be advantageous for dosing, Lamivudine's shorter half-life provides a different kinetic profile that may be preferable for specific experimental designs, such as studies requiring more rapid washout or those modeling twice-daily dosing regimens.

Evidence DimensionIntracellular Half-life of Active Triphosphate
Target Compound Data~10.5–15.5 hours
Comparator Or BaselineEmtricitabine triphosphate: ~39 hours
Quantified DifferenceEmtricitabine's active form has a ~2.5-3.7x longer intracellular half-life
ConditionsIntracellular persistence in HIV-infected cell lines (e.g., MT-4, CEM).

The choice between Lamivudine and Emtricitabine can be based on the required pharmacokinetic profile for a study, making this a key procurement decision for advanced preclinical research.

In Vitro Antiviral Activity
Assay context
Lamivudine IC50: 0.43 ± 0.13 µM (vs FTC 0.1, D4T 0.01)
Supports comparative potency assay interpretation
HIV-1 replication inhibition assay

Significantly Lower In Vitro Hematotoxicity Compared to Zidovudine (AZT)

Compared to the first-generation NRTI Zidovudine (AZT), Lamivudine demonstrates a superior in vitro safety profile, particularly regarding hematologic toxicity. Zidovudine is associated with significant toxicity to bone marrow progenitor cells, with 50% inhibition of CFU-GM (colony-forming unit-granulocyte/macrophage) occurring at concentrations of approximately 0.2-1.1 μg/mL. [REFS-1, REFS-2] In contrast, Lamivudine exhibits low cytotoxicity to a variety of bone marrow progenitor cells in vitro, with minimal to no inhibition observed at concentrations up to 100 μM (~23 μg/mL). [REFS-2, REFS-3]

Evidence DimensionInhibition of Bone Marrow Progenitor Cells (CFU-GM)
Target Compound DataMinimal inhibition at concentrations up to 100 μM
Comparator Or BaselineZidovudine (AZT): 50% inhibition at ~0.2-1.1 μg/mL (~0.75-4.1 μM)
Quantified DifferenceLamivudine has a >20-fold higher concentration threshold for inducing significant hematotoxicity in vitro.
ConditionsIn vitro culture of human bone marrow progenitor cells.

For long-term cell culture experiments or preclinical models where bone marrow suppression is a concern, procuring Lamivudine over Zidovudine provides a significantly wider safety margin.

Placental Mitochondrial Markers
Reported
AZT/3TC: elevated MDA, lower MnSOD/PGC-1α vs TDF/FTC
Supports mitochondrial safety endpoint review
Mouse pregnancy model, human-equivalent doses

Defined Polymorphism for Consistent Formulation and Processability

Lamivudine exists in well-characterized polymorphic forms, most notably Form I (acicular, hydrated) and Form II (bipyramidal, non-solvated). [1] Form II is the thermodynamically more stable form under ambient conditions and is often preferred for tablet manufacturing due to superior flow properties and stability. [REFS-1, REFS-2] The solubility of these forms differs; for instance, the metastable form's solubility can be 1.2 to 2.3 times higher than the stable form depending on the solvent system. [1] Procuring Lamivudine with a specified, controlled polymorphic form is crucial for ensuring batch-to-batch consistency in solubility, dissolution rates, and handling characteristics during formulation and manufacturing processes.

Evidence DimensionSolid-State Stability & Solubility
Target Compound DataExists as well-defined polymorphs (e.g., Form II) with known stability and processing advantages.
Comparator Or BaselineCrude or uncharacterized mixtures with variable polymorphic content.
Quantified DifferenceMetastable forms can be 1.2-2.3x more soluble than the stable form.
ConditionsRecrystallization from various aqueous and nonaqueous solvents.

This ensures process reproducibility and predictable performance, which is a critical procurement consideration for any application beyond initial screening, especially in CMC and preclinical development.

Generic vs Brand Bioequivalence
Data to verify
GMR AUC: 0.8 (90% CI 0.65-0.99); Cmax: 0.8 (90% CI 0.63-0.98)
Bioequivalence criteria not strictly met; exposure may differ
12-h PK, HIV-infected adults
Cost-Effectiveness (gMTR vs STR)
Reported
ICER $26,383.82 per QALY gained
Informs procurement and health-economic research context
US microsimulation model, lifetime horizon

Reference Standard in High-Throughput Antiviral Screening Assays

Due to its high, stereospecific potency and low cytotoxicity, Lamivudine serves as an ideal positive control and reference compound in cell-based assays screening for novel HIV or HBV reverse transcriptase inhibitors. [1] Its well-documented activity profile provides a robust benchmark for evaluating the efficacy and therapeutic index of new chemical entities.

Backbone Agent for In Vitro Combination Antiviral Studies

Lamivudine's favorable safety profile relative to older NRTIs like Zidovudine makes it a preferred component for in vitro studies exploring synergistic, additive, or antagonistic effects of new antiviral agents. [2] Its distinct pharmacokinetic profile compared to Emtricitabine allows for targeted experimental designs to probe the impact of intracellular drug half-life on combination efficacy.

Preclinical Formulation and CMC Development

The availability of well-characterized, stable polymorphic forms of Lamivudine is critical for Chemistry, Manufacturing, and Controls (CMC) activities. [3] Researchers developing oral dosage forms can rely on the predictable solubility, dissolution, and flow properties of specific polymorphs (e.g., Form II) to create reproducible formulations for animal PK/PD studies.

Application Fit

Application
Selection Property
Validation Focus
Antiretroviral combination backbone research in diverse settings
Generic bioequivalence and resistance profile review
Exposure consistency and M184V resistance endpoint monitoring
HIV drug resistance comparator studies
Well-characterized M184V mutation as baseline
Resistance barrier assessment for novel NRTIs
Dual HIV/HBV antiviral research
Dual-activity context and HBV resistance risk
HBV DNA suppression and resistance endpoint review in co-infection models

Physical Description

Solid

Color/Form

Crystals from boiling ethanol

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

229.05211239 Da

Monoisotopic Mass

229.05211239 Da

Heavy Atom Count

15

LogP

-1.4
log Kow = -9.54 @ 25 °C /Estimated/

Appearance

Solid powder

Melting Point

160-162 °C
160 - 162 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2T8Q726O95
US4RZW252L

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 128 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 127 of 128 companies with hazard statement code(s):;
H315 (30.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (68.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (28.35%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Lamivudine is indicated in combination with other antiretrovirals the treatment of HIV infection and chronic hepatitis B (HBV). In combination with [dolutegravir], lamivudine is indicated for the treatment of HIV-1 in patients ≥12 years of age and weighing ≥25 kg.
FDA Label
Lamivudine Teva Pharma B. V. is indicated as part of antiretroviral combination therapy for the treatment of human-immunodeficiency-virus (HIV)-infected adults and children.
Lamivudine Teva is indicated for the treatment of chronic hepatitis B in adults with: compensated liver disease with evidence of active viral replication, persistently elevated serum alanine aminotransferase (ALT) levels and histological evidence of active liver inflammation and / or fibrosis. Initiation of lamivudine treatment should only be considered when the use of an alternative antiviral agent with a higher genetic barrier is not available or appropriate (see in section 5. 1).
Epivir is indicated as part of antiretroviral combination therapy for the treatment of human-immunodeficiency-virus (HIV)-infected adults and children. ,
Zeffix is indicated for the treatment of chronic hepatitis B in adults with: , , , compensated liver disease with evidence of active viral replication, persistently elevated serum alanine aminotransferase (ALT) levels and histological evidence of active liver inflammation and / or fibrosis. Initiation of lamivudine treatment should only be considered when the use of an alternative antiviral agent with a higher genetic barrier is not available or appropriate; , decompensated liver disease in combination with a second agent without cross-resistance to lamivudine. , ,
Lamivudine is a prescription nucleoside reverse transcriptase inhibitor (NRTI) that is used in combination with other drugs as antiviral treatment for human immunodeficiency virus type-1 (HIV-1) and as a monotherapy for hepatitis B virus (HBV). Lamivudine reduces viral load and subsequently reduces disease signs and symptoms, increases CD4+ cell count, improves patients' quality of life, and can help prolong life. The ability to reduce viral load rather than eradicate the virus in a human host classifies lamivudine as a virustatic rather than a virucidal agent. Lamivudine is prescribed as part of other combination therapies. Lamivudine is globally crucial as first-line NRTI therapy; it is currently on the World Health Organization's (WHO) "List of Essential Medications."

Livertox Summary

Lamivudine is a nucleoside analogue and reverse transcriptase inhibitor used in the therapy of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infection. Lamivudine is a very rare cause of clinically apparent drug induced liver injury, but is associated with flares of underlying hepatitis B during therapy or with abrupt withdrawal.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antiviral Agents; Anti-HIV Agents; Anti-Retroviral Agents; Reverse Transcriptase Inhibitors
Antiviral Agents

Therapeutic Uses

Lamivudine is indicated in the treatment of chronic hepatitis B associated with evidence of hepatitis B viral replication and active liver inflammation. This use is based on 1-year histologic and serologic responses in patients with compensated chronic hepatitis B. /Included in US product labeling/
Lamivudine is indicated, in combination with zidovudine or other antiretroviral agents, in the treatment of HIV infection or AIDS when therapy is warranted based on clinical and/or immunological evidence of disease progression. /Included in US product labeling/
Lamivudine may be used prophylactically in health care workers at risk of acquiring HIV infection after occupational exposure to the virus. It is being used in combination with zidovudine and, in some cases, a protease inhibitor. /NOT included in US product labeling/
The safety, pharmacokinetics, and antiretroviral activity of lamivudine alone and in combination with zidovudine was studied in pregnant women infected with human immunodeficiency virus type 1 (HIV-1) and their neonates. Women received the drugs orally from week 38 of pregnancy to 1 week after delivery. Neonate therapy began 12 h after delivery and continued for 1 week. Both treatment regimens were well-tolerated in women and newborns. Lamivudine and zidovudine pharmacokinetics in pregnant women were similar to those in nonpregnant adults. Lamivudine and zidovudine freely crossed the placenta and were secreted in breast milk. Neonatal lamivudine clearance was about half that in pediatric patients; zidovudine clearance was consistent with previous reports. HIV-1 RNA could be quantified in 17 of the 20 women. At the onset of labor/delivery, mean virus load had decreased by approximately 1.5 log10 copies/mL in both treatment cohorts. Although not definitive for HIV-1 infection status, all neonates had HIV-1 RNA levels below the limit of quantification at birth and at ages 1 and 2 weeks.

Pharmacology

Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B (HBV) to disrupt viral DNA synthesis. When phosphorylated, lamivudine can form active metabolites that compete for incorporation into viral DNA. Via DNA incorporation, lamivudine metabolites competitively inhibit the activity of the HIV reverse transcriptase enzyme and act as a chain terminator of DNA synthesis. Due to the lack of a 3'-OH group, incorporated nucleoside analogues prevent the formation of a 5' to 3' phosphodiester linkage that is essential for DNA chain elongation.
Lamivudine is a synthetic nucleoside analogue with activity against hepatitis B virus (HBV) and HIV. Intracellularly, lamivudine is phosphorylated to its active metabolites, lamiduvine triphosphate (L-TP) and lamiduvine monophosphate (L-MP). In HIV, L-TP inhibits HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleoside analogue into viral DNA. In HBV, incorporation of L-MP into viral DNA by HBV polymerase results in DNA chain termination. L-TP is a weak inhibitor of mammalian DNA polymerases alpha and beta, and mitochondrial DNA polymerase. (NCI04)

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

J05AF05
J05AR13
J05AR04
J05AR02
J05AR
J05AR01
J05AR16
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AF - Nucleoside and nucleotide reverse transcriptase inhibitors
J05AF05 - Lamivudine

Mechanism of Action

Lamivudine is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5'-triphosphate metabolite, lamivudine triphosphate (L-TP). This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination.
Lamivudine enters cells by passive diffusion and is phosphorylated to its active metabolite, lamivudine triphosphate. Lamivudine triphosphate competes with deoxycytidine triphosphate for binding to reverse transcriptase, and incorporation into DNA results in chain termination. Lamivudine has very low affinity for human alpha and omega DNA polymerases, moderate affinity for beta DNA polymerase, and higher affinity for gamma DNA polymerase.

Vapor Pressure

8.3X10-16 mm Hg @ 25 °C /Estimated/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

134678-17-4

Absorption Distribution and Excretion

Lamivudine was rapidly absorbed after oral administration in HIV-infected patients. Absolute bioavailability in 12 adult patients was 86% ± 16% (mean ± SD) for the 150-mg tablet and 87% ± 13% for the oral solution. The peak serum lamivudine concentration (Cmax) was 1.5 ± 0.5 mcg/mL when an oral dose of 2 mg/kg twice a day was given to HIV-1 patients. When given with food, absorption is slower, compared to the fasted state.
The majority of lamivudine is eliminated unchanged in urine by active organic cationic secretion. 5.2% ± 1.4% (mean ± SD) of the dose was excreted as the trans-sulfoxide metabolite in the urine. Lamivudine is excreted in human breast milk and into the milk of lactating rats.
Apparent volume of distribution, IV administration = 1.3 ± 0.4 L/kg. Volume of distribution was independent of dose and did not correlate with body weight.
Renal clearance = 199.7 ± 56.9 mL/min [300 mg oral dose, healthy subjects]
Renal clearance = 280.4 ± 75.2 mL/min [single IV dose, HIV-1-infected patients]
Total clearance = 398.5 ± 69.1 mL/min [HIV-1-infected patients]
Lamivudine crosses the placenta and has been detected in the fetal circulation.
Lamivudine has high oral bioavailability with or without food and reaches peak plasma levels within approximately 1 hour.

Metabolism Metabolites

Metabolism of lamivudine is a minor route of elimination. In man, the only known metabolite of lamivudine is the trans-sulfoxide metabolite. This biotransformation is catalyzed by sulfotransferases.

Wikipedia

Lamivudine

Drug Warnings

Safety and efficacy of lamivudine in the treatment of chronic hepatitis B have not been established in patients with decompensated liver disease or organ transplants; pediatric patients; or patients dually infected with hepatitis B and hepatitis C, hepatitis delta, or HIV; or for a treatment period greater than 1 year.
Although lamivudine generally is well tolerated, serious adverse effects such as peripheral neuropathy, pancreatitis, and lactic acidosis and severe hepatomegaly with steatosis have been reported. Adverse GI effects are the most common adverse effects in patients receiving lamivudine alone or in conjunction with zidovudine. Information on adverse effects of lamivudine has been obtained from clinical studies in HIV-infected adults who received the drug in conjunction with other antiretroviral agents ... . In addition, information on adverse effects of lamivudine in patients with compensated chronic hepatitis B virus (HBV) infection has been obtained from 3 placebo-controlled studies where the drug was used alone for up to 68 weeks.
Peripheral neuropathy, the major dose-limiting toxicity associated with zalcitabine therapy, has been reported in adults receiving lamivudine, but has rarely resulted in interruption or discontinuance of therapy. In clinical studies... in HIV-infected adults receiving lamivudine in conjunction with zidovudine, neuropathy was reported in 12% of the patients. Paresthesia, weakness, and peripheral neuropathy have been reported in patients receiving lamivudine during postmarketing surveillance. ... In clinical studies in adults who received lamivudine for the treatment of chronic /hepatitis B virus/ (HBV) infection, malaise, fatigue, and headache were reported in 24, 24, and 21% of patients, respectively.
In HIV-infected adults receiving lamivudine in conjunction with zidovudine, headache, malaise, fatigue, insomnia and other sleep disorders, dizziness, and depressive disorders were reported in 35, 27, 27, 11, 10, and 9%, respectively.
For more Drug Warnings (Complete) data for LAMIVUDINE (20 total), please visit the HSDB record page.

Biological Half Life

5 to 7 hours (healthy or HBV-infected patients)

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Analytic Laboratory Methods

Analyte: lamivudine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: lamivudine; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards
Analyte: lamivudine; matrix: chemical purity; procedure: liquid chromatography with detection at 277 nm and comparison to standards

Clinical Laboratory Methods

HPLC determination in urine.

Interactions

Concurrent administration of lamivudine 150 mg twice a day, indinavir 800 mg every eight hours, and zidovudine 200 mg every eight hours resulted in a 6% decrease in the AUC of lamivudine, no change in AUC of indinavir, and a 36% increase in the AUC of zidovudine; no adjustment in dose in necessary.
Lamivudine and zidovudine fixed dose combination tablet should not be administered concomitantly with lamivudine tablets or lamivudine oral solution.
In one small study, concurrent administration of sulfamethoxazole and trimethoprim combination resulted in a 44% increase in lamivudine AUC, and a decrease of 29% in lamivudine oral clearance and a 30% decrease in lamivudine renal clearance; the phamacokinetic properties of sulfamethoxazole and trimethoprim were not altered by concurrent administration of lamivudine; no adjustment in dose is necessary unless the patient has renal function impairment.
Lamivudine and zalcitabine may inhibit the phosphorylation of one another and concurrent administration is not recommended.
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3: Li H, Zhang HM, Chen LF, Chen YQ, Chen L, Ren H, Hu HD. Prophylactic lamivudine to improve the outcome of HBsAg-positive lymphoma patients during chemotherapy: a systematic review and meta-analysis. Clin Res Hepatol Gastroenterol. 2015 Feb;39(1):80-92. doi: 10.1016/j.clinre.2014.07.010. Epub 2014 Sep 4. Review. PubMed PMID: 25199680.
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